molecular formula C8H3Cl2F5O B1413260 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride CAS No. 1804883-02-0

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride

Cat. No.: B1413260
CAS No.: 1804883-02-0
M. Wt: 281 g/mol
InChI Key: WWAVVJXGVSNTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound that belongs to the class of benzotrifluorides. It is known for its unique chemical structure and significant biological activity. This compound has gained attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorophenol and difluoromethoxybenzene as the primary starting materials.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as aluminum trichloride (AlCl3), under controlled temperature conditions (20-30°C) for 1.5 to 2.5 hours.

    Industrial Production: In industrial settings, the process involves the acylation of 2,4-dichlorophenol with oxalyl chloride in the presence of AlCl3, followed by distillation under reduced pressure to obtain the final product.

Chemical Reactions Analysis

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Common Reagents and Conditions: Typical reagents include chlorine gas, molecular chlorine, and catalysts such as metal salts and sulfur compounds.

    Major Products: The major products formed from these reactions include chlorinated derivatives and fluorinated benzotrifluorides.

Scientific Research Applications

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: It is explored for potential therapeutic applications due to its unique chemical properties.

    Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride can be compared with other similar compounds, such as:

    2,4-Dichlorobenzotrifluoride: Similar in structure but lacks the difluoromethoxy group.

    5-Chloro-2,4-difluorobenzotrifluoride: Contains different halogen substitutions.

    3,4,5-Trichlorobenzotrifluoride: Has additional chlorine atoms but no difluoromethoxy group.

These comparisons highlight the unique presence of both chlorine and difluoromethoxy groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F5O/c9-4-2-5(10)6(16-7(11)12)1-3(4)8(13,14)15/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAVVJXGVSNTAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
Reactant of Route 2
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
Reactant of Route 3
Reactant of Route 3
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
Reactant of Route 4
Reactant of Route 4
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride
Reactant of Route 6
2,4-Dichloro-5-(difluoromethoxy)benzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.